2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
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Description
2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C17H19N7OS and its molecular weight is 369.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of thienopyrimidine derivatives, including compounds related to "2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide," have shown pronounced antimicrobial activity. These compounds are synthesized through reactions involving heteroaromatic o-aminonitrile, showcasing their potential in developing new antimicrobial agents (Bhuiyan et al., 2006).
Insecticidal Properties
Research on the synthesis of various heterocycles incorporating a thiadiazole moiety, related to the compound , has demonstrated significant insecticidal activities against the cotton leafworm, Spodoptera littoralis. This highlights its potential utility in agricultural pest management (Fadda et al., 2017).
Corrosion Inhibition
Nicotinamide derivatives, closely related to "this compound," have been synthesized and studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution. These studies indicate the potential of such compounds in protecting metals against corrosion, which is vital in industrial applications (Chakravarthy et al., 2014).
Synthesis of Heterocyclic Compounds
The compound's framework is utilized in the synthesis of condensed heterocycles containing a pyrimido[5,4-e][1,3]thiazine fragment, demonstrating its role in expanding the chemical space of heterocyclic compounds. This application is crucial for discovering new molecules with potential therapeutic or material science applications (Brukshtus & Tumkevičius, 2000).
Properties
IUPAC Name |
2-methylsulfanyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7OS/c1-26-17-12(5-4-8-18-17)16(25)19-11-15-21-20-13-6-7-14(22-24(13)15)23-9-2-3-10-23/h4-8H,2-3,9-11H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWGCKYEVRGMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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